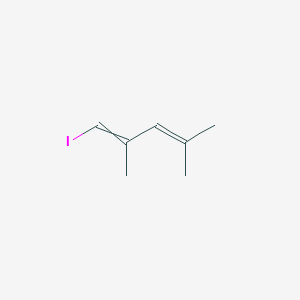
1-Iodo-2,4-dimethylpenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2,4-dimethylpenta-1,3-diene is an organic compound characterized by the presence of an iodine atom attached to a diene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2,4-dimethylpenta-1,3-diene can be synthesized through halogenation reactions involving 2,4-dimethylpenta-1,3-diene. The typical method involves the addition of iodine to the diene under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2,4-dimethylpenta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The diene structure allows for addition reactions, such as Diels-Alder reactions, where the compound reacts with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Dienophiles: In Diels-Alder reactions, common dienophiles include maleic anhydride and various alkenes.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, ethers, and sulfides.
Addition Products: Diels-Alder reactions typically yield cyclohexene derivatives with various substituents.
Scientific Research Applications
1-Iodo-2,4-dimethylpenta-1,3-diene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Pharmaceutical Research: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications
Mechanism of Action
The mechanism of action of 1-iodo-2,4-dimethylpenta-1,3-diene involves its reactivity due to the presence of the iodine atom and the conjugated diene system. The iodine atom can participate in electrophilic substitution reactions, while the diene system can undergo cycloaddition reactions. These properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
2,4-Dimethylpenta-1,3-diene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1,1,3-Trimethylbutadiene: Similar diene structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness: 1-Iodo-2,4-dimethylpenta-1,3-diene is unique due to the presence of the iodine atom, which enhances its reactivity and allows for a broader range of chemical transformations compared to its non-iodinated counterparts .
Properties
CAS No. |
817642-34-5 |
|---|---|
Molecular Formula |
C7H11I |
Molecular Weight |
222.07 g/mol |
IUPAC Name |
1-iodo-2,4-dimethylpenta-1,3-diene |
InChI |
InChI=1S/C7H11I/c1-6(2)4-7(3)5-8/h4-5H,1-3H3 |
InChI Key |
XNYRNSNTTBOWKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=CI)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


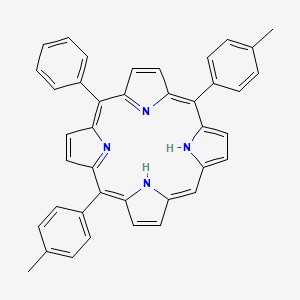
![2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid](/img/structure/B12530211.png)
![10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL](/img/structure/B12530213.png)

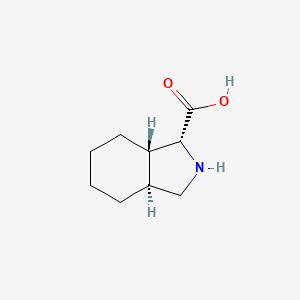
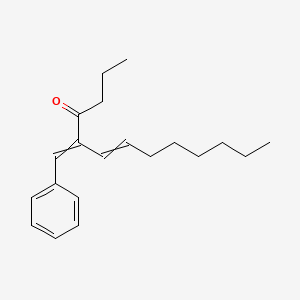
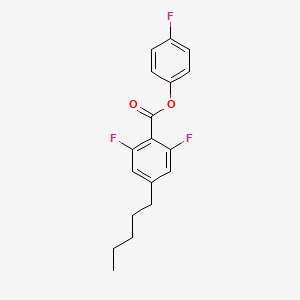
![N-(2-Chloroethyl)-N'-[3-(5-methoxypentyl)phenyl]urea](/img/structure/B12530236.png)
![4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate](/img/structure/B12530243.png)
![N-(5-Bromopyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B12530252.png)
![2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene](/img/structure/B12530256.png)
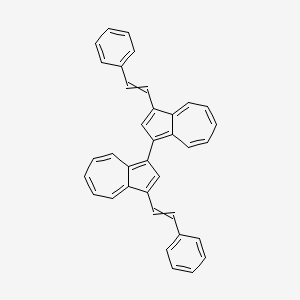

![Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]-](/img/structure/B12530287.png)
